Cas no 2228510-60-7 (2-amino-4,4,5,5,6,6,6-heptafluorohexan-3-one)

2-Amino-4,4,5,5,6,6,6-heptafluorohexan-3-one is a fluorinated organic compound featuring a highly electrophilic ketone group and a reactive amino moiety, making it a versatile intermediate in synthetic chemistry. Its heptafluorinated alkyl chain confers exceptional lipophilicity and metabolic stability, which is advantageous in the design of bioactive molecules, particularly in pharmaceuticals and agrochemicals. The compound’s unique structure enables selective functionalization, facilitating the synthesis of complex fluorinated derivatives. Its stability under various reaction conditions and compatibility with common synthetic methodologies further enhance its utility in research and industrial applications. This compound is particularly valuable for introducing fluorine motifs into target molecules to modulate their physicochemical properties.
2-amino-4,4,5,5,6,6,6-heptafluorohexan-3-one structure
2228510-60-7 structure
Product Name:2-amino-4,4,5,5,6,6,6-heptafluorohexan-3-one
CAS No:2228510-60-7
MF:C6H6F7NO
MW:241.106766223907
CID:5888870
PubChem ID:165860791
Update Time:2025-10-31

2-amino-4,4,5,5,6,6,6-heptafluorohexan-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-amino-4,4,5,5,6,6,6-heptafluorohexan-3-one
    • EN300-1970523
    • 2228510-60-7
    • Inchi: 1S/C6H6F7NO/c1-2(14)3(15)4(7,8)5(9,10)6(11,12)13/h2H,14H2,1H3
    • InChI Key: ZXGANDIJYFFRKI-UHFFFAOYSA-N
    • SMILES: FC(C(C(C)N)=O)(C(C(F)(F)F)(F)F)F

Computed Properties

  • Exact Mass: 241.03376095g/mol
  • Monoisotopic Mass: 241.03376095g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 43.1Ų

2-amino-4,4,5,5,6,6,6-heptafluorohexan-3-one Pricemore >>

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Additional information on 2-amino-4,4,5,5,6,6,6-heptafluorohexan-3-one

Introduction to 2-amino-4,4,5,5,6,6,6-heptafluorohexan-3-one (CAS No. 2228510-60-7)

2-amino-4,4,5,5,6,6,6-heptafluorohexan-3-one is a fluorinated β-ketoester derivative with a unique molecular structure that has garnered significant attention in the field of medicinal chemistry and materials science. This compound, identified by its CAS number 2228510-60-7, features a heptafluorinated hexane backbone substituted with an amino group and a β-ketoester functional moiety. The presence of multiple fluorine atoms imparts distinct electronic and steric properties, making it a valuable candidate for various synthetic applications and potential therapeutic uses.

The structural features of 2-amino-4,4,5,5,6,6,6-heptafluorohexan-3-one contribute to its reactivity and utility in organic synthesis. The fluorine atoms enhance the compound's lipophilicity while simultaneously influencing its metabolic stability and binding affinity to biological targets. This balance makes it an attractive scaffold for drug discovery efforts aimed at developing novel therapeutics with improved pharmacokinetic profiles.

In recent years, there has been growing interest in fluorinated compounds due to their ability to modulate biological processes effectively. The fluorine atoms in 2-amino-4,4,5,5,6,6,6-heptafluorohexan-3-one can participate in various interactions with biological molecules, including hydrogen bonding and hydrophobic effects. These interactions are critical for designing molecules that exhibit high selectivity and potency in therapeutic applications.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The β-ketoester functionality allows for further derivatization through condensation reactions with amines or alcohols, enabling the synthesis of diverse libraries of compounds for high-throughput screening. Such libraries are instrumental in identifying lead compounds for drug development pipelines.

Recent advancements in computational chemistry have facilitated the rational design of fluorinated compounds like 2-amino-4,4,5,5,6,6,6-heptafluorohexan-3-one. Molecular modeling studies have revealed that the presence of fluorine atoms can significantly alter the conformational preferences and electronic distribution within the molecule. These insights have guided synthetic strategies to optimize the compound's properties for specific applications.

The pharmaceutical industry has shown particular interest in fluorinated β-ketoesters due to their role as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The stability and reactivity of these intermediates are critical factors in large-scale manufacturing processes. 2-amino-4,4,5,5,6,6,6-heptafluorohexan-3-one exemplifies how structural modifications can enhance both the synthetic utility and the functional properties of fluorinated derivatives.

Moreover,the unique electronic properties of fluorine atoms have been exploited to develop novel materials with applications beyond pharmaceuticals. For instance,fluorinated β-ketoesters have been investigated as components in liquid crystals and organic semiconductors due to their ability to influence molecular packing and charge transport properties.

As research continues to uncover new applications for fluorinated compounds,the demand for specialized intermediates like 2-amino-4,4,5,5,6,6,6-heptafluorohexan-3-one is expected to grow. The compound's versatility makes it a valuable asset in both academic research and industrial development programs aimed at creating innovative solutions across multiple disciplines.

In conclusion,2-amino-4,4,5,5,6,6,6-heptafluorohexan-3-one (CAS No. 2228510-60-7) represents a significant advancement in the field of fluorinated organic chemistry. Its unique structural features offer numerous opportunities for synthetic innovation and therapeutic development。 As our understanding of its properties continues to expand,so too will its applications in medicine、materials science、and beyond。

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